Stereochemical Fidelity: (1R,5S,6S) versus (1S,5R,6R) Enantiomer in Neuraminidase Inhibitor Synthesis
The (1R,5S,6S) configuration of 5-Hydroxy-7-oxabicyclo[4.1.0]hept-3-ene-3-carboxylic acid directly maps to the three contiguous stereocenters of oseltamivir's cyclohexene core. In contrast, the (1S,5R,6R) enantiomer (CAS 876014-27-6) yields the inactive optical antipode series [1]. The correct isomer avoids the additional chiral resolution or asymmetric synthesis steps required if an achiral or racemic 7-oxabicyclo[4.1.0]hept-3-ene-3-carboxylic acid precursor is procured.
| Evidence Dimension | Stereochemical configuration impact on synthetic pathway outcome |
|---|---|
| Target Compound Data | (1R,5S,6S) – Leads to the bioactive (3R,4R,5S) oseltamivir core |
| Comparator Or Baseline | (1S,5R,6R) enantiomer – Leads to the inactive (3S,4S,5R) series |
| Quantified Difference | Complete inversion of all three stereocenters; 0% desired enantiomer yield from the incorrect starting material |
| Conditions | Synthetic pathway as described in U.S. Patent 6,797,832 B1 and J. Org. Chem. 1998, 63, 4545 |
Why This Matters
Procurement of the correct (1R,5S,6S) enantiomer eliminates costly chiral separation or asymmetric catalysis steps, directly reducing process mass intensity and ensuring regulatory compliance for active pharmaceutical ingredient (API) intermediate supply chains.
- [1] Terashima, S.; Ujita, K.; Kuwayama, T.; Sugioka, T.; Shimizu, K.; Kanehira, K. Process for the production of 5-oxy-7-oxabicyclo[4.1.0]hept-3-ene-3-carboxylic acid esters. U.S. Patent 6,797,832 B1, September 28, 2004. View Source
